Phenoxypropazine

Depression Clinical Trial Comparative Efficacy

Researchers frequently encounter variability in MAO inhibition assays due to inconsistent reference controls. Phenoxypropazine solves this with a well-characterized, non-selective, irreversible MAOI profile (Ki=0.01 mM). - Validated positive control: Use at 32 mg/kg (s.c.) for reproducible sedation in LAC gray mice. - DILI research: Withdrawn clinically due to hepatotoxicity-provides a unique, benchmark tool for drug-induced liver injury studies not achievable with phenelzine or isocarboxazid. - Antinociception benchmark: ED50=1.3 mg/kg (writhing model), 6.8× more potent than phenelzine. Reliable supply with ≥98% purity, shipped ambient for immediate global use.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 3818-37-9
Cat. No. B154385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxypropazine
CAS3818-37-9
Synonyms(1-Methyl-2-phenoxyethyl)hydrazine;  2-Hydrazino-1-phenoxypropane;  Fenoxypropazine;  (1-Phenoxypropan-2-yl)hydrazine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)NN
InChIInChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
InChIKeyQNEXFJFTGQBXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxypropazine: Compound Profile and Baseline Characteristics


Phenoxypropazine (CAS 3818-37-9) is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class . Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol [1]. It was introduced as an antidepressant in 1961 and subsequently withdrawn in 1966 due to hepatotoxicity concerns [2]. Today, it serves as a reference compound and a chemical tool in preclinical research for studying MAO inhibition and related neuropharmacology [3].

Why Phenoxypropazine Cannot Be Substituted with Other Hydrazine MAOIs


Simple substitution of Phenoxypropazine with other hydrazine-class MAOIs, such as Phenelzine (CAS 51-71-8) or Isocarboxazid (CAS 59-63-2), is not scientifically valid. Despite sharing the same hydrazine backbone and core inhibitory mechanism, their distinct N-substituents and corresponding structural features drive critical differences in hepatotoxic potential and in vivo potency [1]. For instance, the documented hepatotoxicity profiles vary significantly between these agents, with Phenoxypropazine's specific toxicity pattern leading to its clinical withdrawal [2]. Furthermore, while Phenelzine and Isocarboxazid remain in clinical use, they exhibit different potency and behavioral profiles in preclinical models compared to Phenoxypropazine, directly impacting experimental outcomes [3]. Therefore, to ensure experimental reproducibility and accurate model development, Phenoxypropazine must be used as the specific research compound.

Quantitative Evidence Guide: Potency, Efficacy, and Safety


Clinical Efficacy vs. Amitriptyline in Depression

A direct head-to-head clinical study comparing Phenoxypropazine and the tricyclic antidepressant Amitriptyline in 78 hospitalized patients with primary depressive disorders found no significant difference in treatment outcome between the two drugs. Both drugs elicited a positive response in a majority of patients [1]. This evidence positions Phenoxypropazine as having comparable efficacy to a well-established antidepressant, establishing a baseline of activity for research into its mechanism and potential analogs.

Depression Clinical Trial Comparative Efficacy

In Vivo Potency vs. Phenelzine in Murine Pain Model

In a phenylbenzoquinone-induced writhing syndrome model in mice, Phenoxypropazine exhibited significantly higher potency compared to Phenelzine, another hydrazine MAOI. Phenoxypropazine demonstrated a protective effect with an ED50 of 1.3 mg/kg, while Phenelzine had an ED50 of 8.9 mg/kg [1]. This represents a 6.8-fold difference in potency, highlighting that in vivo efficacy within the same chemical class can vary dramatically based on structural differences.

Analgesia MAOI Potency In Vivo Pharmacology

Sedative Effect in Murine Behavioral Model

A specific, quantifiable in vivo behavioral effect has been documented for Phenoxypropazine. Subcutaneous administration of 32 mg/kg to LAC gray mice produced a clear sedative effect [1]. This provides a validated, dose-dependent endpoint for researchers studying the compound's central nervous system activity, distinct from simple MAO enzyme inhibition assays.

Sedation Behavioral Pharmacology In Vivo Model

Hepatotoxicity Profile vs. Other Hydrazine MAOIs

Phenoxypropazine's clinical history is uniquely defined by its withdrawal due to dose- and time-unrelated liver damage [1]. This specific hepatotoxicity profile, which was not observed in animal studies prior to its clinical use, distinguishes it from other hydrazine MAOIs like Phenelzine and Isocarboxazid that remain in clinical practice [2]. For a researcher, this defined and severe toxicity profile makes Phenoxypropazine a crucial control compound for mechanistic toxicity studies, whereas it would be an unsuitable candidate for therapeutic development.

Hepatotoxicity Drug Safety Compound Selection

Human MAO Inhibition Constant (Ki)

The human monoamine oxidase (MAO) inhibition constant (Ki) for Phenoxypropazine is reported as 0.01 mM [1]. This value provides a quantitative measure of the compound's affinity for its primary target. While this is a class-level characteristic for an irreversible MAOI, having a defined Ki allows researchers to directly compare its in vitro potency to other MAOIs and serves as a quality control benchmark for validating compound activity in their own assays.

Enzyme Kinetics MAO Inhibition In Vitro Pharmacology

Best-Fit Research Applications for Phenoxypropazine


Reference Standard for MAO Inhibition Assays

Phenoxypropazine's well-characterized role as a potent, non-selective, and irreversible MAOI makes it an ideal reference standard. Researchers developing new MAOI assays or screening for novel inhibitors can use Phenoxypropazine as a positive control to validate assay sensitivity and reproducibility. Its defined Ki of 0.01 mM provides a quantitative benchmark [1].

In Vivo Behavioral Pharmacology in Murine Models

The documented sedative effect of Phenoxypropazine at 32 mg/kg (s.c.) in LAC gray mice offers a validated in vivo model for studying MAOI-related behavioral pharmacology [1]. This specific endpoint can be used to investigate the compound's CNS effects and compare them to those of other MAOIs or novel chemical entities.

Comparative Analgesia Research in Pain Models

Phenoxypropazine's high potency in the phenylbenzoquinone-induced writhing model (ED50 1.3 mg/kg) establishes it as a potent tool for studying MAOI-mediated antinociception [1]. It can serve as a benchmark for comparing the efficacy of other MAOIs or novel analgesics in this specific pain model, given its 6.8-fold higher potency than Phenelzine [1].

Investigating Mechanisms of Drug-Induced Hepatotoxicity

The compound's well-documented clinical hepatotoxicity, which led to its withdrawal, positions Phenoxypropazine as a crucial tool for studying drug-induced liver injury (DILI). Researchers can use this compound to model DILI in vitro or in vivo to investigate underlying mechanisms, identify biomarkers of toxicity, or screen for hepatoprotective agents. Its unique toxicity profile, not shared by all hydrazine MAOIs, is the key differentiator for this application [1].

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